Product packaging for 2-(2-Fluoro-6-nitrophenyl)acetic Acid(Cat. No.:CAS No. 136916-19-3)

2-(2-Fluoro-6-nitrophenyl)acetic Acid

Cat. No.: B1342027
CAS No.: 136916-19-3
M. Wt: 199.14 g/mol
InChI Key: SCRZNBSLSBQAIE-UHFFFAOYSA-N
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Description

Significance of Fluoro- and Nitro-Substituted Phenylacetic Acid Derivatives in Contemporary Chemical Research

The presence of both fluorine and nitro groups on a phenylacetic acid scaffold imparts a unique combination of electronic and steric properties, making such derivatives valuable in several areas of chemical research.

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties. Due to its high electronegativity and small size, fluorine can modulate a molecule's acidity, lipophilicity, and metabolic stability. In the context of medicinal chemistry, this can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, fluorinated analogues of known drugs often exhibit increased potency and bioavailability.

The nitro group, a strong electron-withdrawing group, plays a crucial role in both synthetic chemistry and pharmacology. Its presence can activate the aromatic ring for nucleophilic substitution reactions, a key strategy in the synthesis of more complex molecules. From a biological perspective, the nitro group is a known pharmacophore and can be found in a range of antimicrobial and anticancer agents. researchgate.netnih.gov The biological activity of many nitroaromatic compounds is attributed to their ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors, leading to the formation of cytotoxic radicals. mdpi.com

The combination of these two functional groups in phenylacetic acid derivatives has been explored in the development of novel therapeutic agents. For example, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide containing a nitro moiety have demonstrated enhanced cytotoxic effects against prostate carcinoma cell lines. nih.gov Furthermore, compounds with a 2-phenoxy-N-phenylacetamide skeleton, which can be derived from nitrophenols, have shown promise as affordable antitubercular agents. mdpi.com

Historical Overview of Research Pertaining to ortho-Fluoro-nitroaryl Compounds

The synthesis of ortho-fluoro-nitroaryl compounds has evolved with the broader advancements in organofluorine chemistry. Historically, the introduction of a fluorine atom onto an aromatic ring was a significant challenge. Early methods often involved harsh reaction conditions and offered limited regioselectivity.

A landmark development was the Schiemann reaction , discovered in 1927, which involves the thermal decomposition of an aromatic diazonium fluoroborate to yield the corresponding fluoroaromatic compound. nih.gov This method provided a more reliable route to fluoroarenes and has been widely used for the synthesis of various fluorinated aromatic compounds.

Another significant advancement has been the use of nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to a halogen, facilitates the displacement of the halide by a fluoride (B91410) ion. The use of potassium fluoride in polar aprotic solvents has become a common method for the synthesis of fluoro-nitroaryl compounds from their chloro- or bromo-analogues. google.com Research has shown that the halogen exchange of a nitro group itself for a fluorine atom is also possible under certain conditions.

The development of modern fluorinating agents has further expanded the synthetic chemist's toolkit. Reagents such as N-fluoropyridinium salts and other N-F compounds have provided milder and more selective methods for the introduction of fluorine into aromatic systems. nih.gov

Current Research Gaps and Future Perspectives for 2-(2-Fluoro-6-nitrophenyl)acetic Acid

While the broader class of fluoro- and nitro-substituted phenylacetic acids has seen considerable research, specific investigations into this compound appear to be limited in publicly available literature. This represents a significant research gap. The unique steric and electronic environment created by the ortho-positioning of the fluorine, nitro, and acetic acid groups suggests that this compound could exhibit distinct reactivity and biological activity compared to its isomers.

Future research could focus on several key areas:

Systematic Synthesis and Characterization: A thorough investigation into efficient and scalable synthetic routes for this compound is warranted. Detailed characterization of its chemical and physical properties would provide a valuable foundation for further studies.

Exploration of Biological Activity: Given the known biological activities of related compounds, this compound should be screened for a range of potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent. The ortho-fluoro-nitro substitution pattern has been shown to be important for the antibacterial activity of some aromatic sulfonyl fluorides, suggesting that this specific arrangement in phenylacetic acid could also be significant. nih.govresearchgate.net

Application in Materials Science: The unique electronic properties of this compound could make it a useful building block for the synthesis of novel polymers or other materials with interesting optical or electronic properties.

Comparative Studies: A comparative study of the chemical and biological properties of this compound with its isomers (e.g., the 2,4- and 2,5-substituted analogues) would provide valuable insights into the structure-activity relationships of this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO4 B1342027 2-(2-Fluoro-6-nitrophenyl)acetic Acid CAS No. 136916-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRZNBSLSBQAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Studies of 2 2 Fluoro 6 Nitrophenyl Acetic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy provides a detailed picture of the molecular structure of 2-(2-Fluoro-6-nitrophenyl)acetic acid by probing the magnetic properties of its atomic nuclei.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methylene (B1212753) protons. The aromatic region would likely show a complex multiplet pattern due to the coupling between the three adjacent aromatic protons and the fluorine atom. The methylene protons adjacent to the carboxylic acid group would appear as a singlet, shifted downfield due to the electron-withdrawing effects of the aromatic ring and the carboxyl group. The carboxylic acid proton itself would present as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic CH7.20 - 7.80mJ(H,H) ≈ 7-9 Hz, J(H,F) ≈ 2-10 Hz
Methylene CH₂~3.80sN/A
Carboxylic Acid OH>10.0br sN/A

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would display eight distinct signals. The carboxyl carbon is expected at the most downfield position, typically above 170 ppm. The aromatic carbons will show a range of chemical shifts influenced by the fluorine and nitro substituents, with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant. The methylene carbon will appear at a higher field, generally in the 35-45 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O170 - 175
Aromatic C-F158 - 162 (doublet, ¹J(C,F))
Aromatic C-NO₂148 - 152
Aromatic CH120 - 135
Aromatic C-CH₂130 - 135
Methylene CH₂35 - 45

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal will be influenced by the electronic effects of the ortho-nitro and ortho-acetic acid groups. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are instrumental in confirming the structural connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between the coupled aromatic protons, helping to assign their specific positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC experiment would establish one-bond correlations between protons and their directly attached carbons, for instance, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include the methylene protons to the ipso-aromatic carbon and the carboxyl carbon, as well as correlations from the aromatic protons to neighboring aromatic carbons. This data would definitively confirm the substitution pattern of the phenyl ring.

Vibrational Spectroscopy Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. libretexts.org The C=O stretching of the carboxyl group will give rise to a strong absorption band around 1700 cm⁻¹. libretexts.orgwpmucdn.com The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. libretexts.org The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to C-C stretching in the ring, C-O stretching, and various bending vibrations.

FT-Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds. The aromatic ring vibrations and the C-C backbone stretches are expected to be strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)3300 - 2500 (broad)Weak
Aromatic CHC-H stretch3100 - 3000Strong
Methylene CH₂C-H stretch2960 - 2850Medium
Carboxylic AcidC=O stretch~1700 (strong)Medium
Aromatic RingC=C stretch1600 - 1450Strong
Nitro GroupAsymmetric NO₂ stretch1550 - 1520 (strong)Medium
Nitro GroupSymmetric NO₂ stretch1360 - 1330 (strong)Medium
Carboxylic AcidC-O stretch1320 - 1210Weak
C-F BondC-F stretch1250 - 1000Weak

Analysis of Nitro Group Asymmetric and Symmetric Stretching Frequencies

The nitro (NO₂) group is a prominent feature in the vibrational spectra. It is characterized by two strong and distinct stretching vibrations. orgchemboulder.comspectroscopyonline.com For aromatic nitro compounds, the asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is observed between 1360-1290 cm⁻¹. orgchemboulder.com In the case of this compound, these bands are expected to be intense in the FT-IR spectrum and are crucial for confirming the presence of the nitro functionality. Their precise positions can be influenced by the electronic environment created by the adjacent fluorine and acetic acid substituents.

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Computational and Theoretical Investigations of 2 2 Fluoro 6 Nitrophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the properties of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For molecular geometry optimization, DFT calculations would be employed to find the most stable three-dimensional arrangement of atoms in 2-(2-fluoro-6-nitrophenyl)acetic acid. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP, are commonly used in conjunction with a basis set to perform these calculations.

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure

Ab initio methods, such as the Hartree-Fock (HF) method, are another class of quantum chemical calculations that solve the electronic Schrödinger equation without empirical parameters. The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the molecule's electronic structure. While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are crucial for providing a qualitative picture of the molecular orbitals and their energies.

Basis Set Selection and Validation in Computational Models

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set (e.g., Pople-style basis sets like 6-31G* or Dunning's correlation-consistent basis sets like cc-pVDZ) directly impact the accuracy and computational cost of the calculation. For a molecule like this compound, a basis set that includes polarization and diffuse functions would likely be necessary to accurately describe the effects of the electronegative fluorine and nitro groups. Validation of the chosen basis set would involve comparing calculated properties with any available experimental data or performing calculations with progressively larger basis sets to ensure convergence of the results.

Electronic Structure Analysis

Once the molecular geometry is optimized, a deeper analysis of the electronic structure can be performed to understand the molecule's reactivity and bonding characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Transfer

A hypothetical data table for FMO analysis might look like this:

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

A hypothetical NBO analysis data table might include:

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
e.g., C-C (ring)e.g., C-N (nitro)Data not available
e.g., O (carbonyl)e.g., C-C (ring)Data not available

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is mapped with a color spectrum, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green represents areas with neutral potential.

For this compound, the MEP surface reveals distinct regions of varying electrostatic potential, which are key to understanding its chemical behavior.

Negative Regions (Electrophilic Attack Sites): The most electron-rich areas, depicted in red and yellow, are concentrated around the oxygen atoms of the nitro (NO₂) group and the carbonyl and hydroxyl oxygen atoms of the carboxylic acid (-COOH) group. These sites are the most probable targets for electrophilic attack. researchgate.netmdpi.com

Positive Regions (Nucleophilic Attack Sites): The most electron-deficient region, shown in blue, is located around the acidic hydrogen atom of the carboxylic acid group. This high positive potential indicates that this proton is highly susceptible to abstraction by a base. The hydrogen atoms on the aromatic ring also exhibit a positive potential, making them potential sites for nucleophilic interactions. researchgate.net

The distribution of electrostatic potential across the molecule highlights the influence of the strong electron-withdrawing nitro and fluoro groups, which significantly impact the charge distribution on the phenyl ring and the acidity of the carboxylic acid moiety.

Table 1: Predicted Reactivity Sites from MEP Analysis

Potential Region Color Code Location on Molecule Predicted Reactivity
Most Negative Red Oxygen atoms of the nitro and carboxylic acid groups Site for electrophilic attack
Moderately Negative Yellow/Orange Phenyl ring region influenced by nitro group Potential for electrophilic interaction
Neutral Green Carbon backbone of the phenyl ring and methylene (B1212753) group Low reactivity

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including vibrational, nuclear magnetic resonance (NMR), and electronic spectra. These theoretical spectra serve as a powerful tool for interpreting and validating experimental data.

Simulated Vibrational Spectra and Band Assignments

Theoretical vibrational spectra (FT-IR and Raman) for this compound can be calculated using methods like Density Functional Theory (DFT). The simulations predict the frequencies of vibrational modes associated with the molecule's specific functional groups. These predictions are essential for assigning the bands observed in experimental spectra. researchgate.net

Key predicted vibrational modes for this compound include:

O-H Stretching: A broad band is expected in the high-frequency region (typically 3500-2500 cm⁻¹) corresponding to the stretching of the hydroxyl group in the carboxylic acid, often broadened due to hydrogen bonding. jyoungpharm.org

C-H Stretching: Aromatic C-H stretching vibrations are predicted in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methylene (-CH₂) group is expected around 2950-2850 cm⁻¹.

C=O Stretching: A very strong absorption band corresponding to the carbonyl stretch of the carboxylic acid is predicted in the 1750-1700 cm⁻¹ range. jyoungpharm.org

NO₂ Stretching: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1320 cm⁻¹.

C=C Stretching: Vibrations associated with the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong band corresponding to the carbon-fluorine bond stretch is predicted in the 1250-1000 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Carboxylic Acid 3500 - 2500 Strong, Broad
Aromatic C-H Stretch Phenyl Ring 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch Methylene (-CH₂) 2950 - 2850 Medium
C=O Stretch Carboxylic Acid 1750 - 1700 Very Strong
C=C Stretch Phenyl Ring 1600 - 1450 Medium to Strong
NO₂ Asymmetric Stretch Nitro Group 1560 - 1520 Strong
NO₂ Symmetric Stretch Nitro Group 1360 - 1320 Strong

Predicted NMR Chemical Shifts and Validation

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for molecular structure elucidation. The chemical environment of each nucleus, influenced by factors like electron density and neighboring functional groups, determines its chemical shift. ucl.ac.uk

For this compound, the electron-withdrawing nature of the fluoro and nitro substituents is expected to cause a significant downfield shift (deshielding) for the nearby protons and carbon atoms. ucl.ac.ukthieme-connect.de

¹H NMR: The protons of the methylene group (-CH₂) are expected to appear as a singlet shifted downfield due to the adjacent aromatic ring and carboxylic acid. The three protons on the aromatic ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the ortho-fluoro and ortho-nitro groups.

¹³C NMR: The carboxyl carbon (-COOH) is predicted to have the largest chemical shift (typically 170-180 ppm). The aromatic carbons will show a wide range of shifts; the carbons directly bonded to the electronegative fluorine and nitro groups (C-F and C-NO₂) are expected to be the most deshielded within the aromatic region.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (δ, ppm)
-COOH Carboxylic Acid > 10.0
Ar-H Phenyl Ring 7.5 - 8.5

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Environment Predicted Chemical Shift (δ, ppm)
-COOH Carboxylic Acid 170 - 180
C-F Phenyl Ring 155 - 165 (doublet)
C-NO₂ Phenyl Ring 145 - 155
Ar-C Phenyl Ring 120 - 140

Theoretical UV-Vis Spectra and Electronic Excitations

Theoretical UV-Vis spectroscopy helps in understanding the electronic transitions within a molecule. The calculations can predict the absorption wavelengths (λ_max) and the nature of the electronic excitations, such as π → π* and n → π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the nitrophenyl chromophore. The presence of the nitro group, a strong chromophore, attached to the phenyl ring will likely result in strong absorption bands in the UV region. The primary electronic transitions responsible for this absorption are:

π → π transitions:* Associated with the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring.

n → π transitions:* Involving the excitation of non-bonding electrons (from the oxygen atoms of the nitro group) to the π* antibonding orbitals of the ring.

These transitions provide insight into the electronic structure and conjugation within the molecule.

Table 5: Predicted Electronic Excitations

Transition Type Chromophore Expected Absorption Region
π → π* Phenyl Ring, Nitro Group 200 - 300 nm

Thermochemical Parameters and Stability Analyses

Computational methods can be used to calculate key thermochemical parameters that describe the stability and energy of a molecule. These parameters, typically calculated for a standard state (298.15 K and 1 atm), include the enthalpy of formation (ΔH_f), entropy (S), and Gibbs free energy (ΔG_f).

A negative heat of formation generally indicates that the molecule is stable relative to its constituent elements. These thermodynamic properties are crucial for understanding the molecule's stability, reactivity, and behavior in chemical reactions. researchgate.netacs.org

Table 6: Calculated Thermochemical Parameters

Parameter Symbol Significance
Standard Enthalpy Total heat content of the system
Standard Entropy Measure of the system's disorder
Heat Capacity C_v Heat required to raise the temperature at constant volume

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. Molecules that possess a large dipole moment and high hyperpolarizability often exhibit significant NLO properties. scispace.com

The structure of this compound, featuring a π-conjugated system (the phenyl ring) substituted with a strong electron-withdrawing group (nitro group), suggests it may have notable NLO characteristics. Computational calculations can quantify these properties by determining the dipole moment (μ) and the first-order hyperpolarizability (β). A large β value is a primary indicator of a high NLO response. scispace.com The intramolecular charge transfer from the phenyl ring to the nitro group is the likely origin of the potential NLO activity.

Table of Compounds Mentioned

Compound Name
This compound
(2-methylphenoxy)acetic acid

Reactivity and Mechanistic Elucidation of 2 2 Fluoro 6 Nitrophenyl Acetic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Nitroaryl Ring

The phenyl ring of 2-(2-Fluoro-6-nitrophenyl)acetic acid is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the presence of the strongly electron-withdrawing nitro group (-NO2) positioned ortho to the fluorine atom. openstax.orglibretexts.org Electron-withdrawing groups, particularly when ortho or para to a leaving group, activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org

In this specific molecule, the SNAr mechanism proceeds in two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate (Meisenheimer complex), where the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. openstax.orglibretexts.org This stabilization is the key factor driving the reaction.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context.

Interestingly, in SNAr reactions, fluorine is often a better leaving group than other halogens like chlorine or bromine. youtube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step. youtube.com A variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates, leading to a diverse range of substituted phenylacetic acid derivatives.

Table 1: Common Nucleophiles in SNAr Reactions with this compound
Nucleophile TypeExample ReagentProduct Class
Oxygen NucleophilesSodium Methoxide (NaOCH₃)2-(2-Methoxy-6-nitrophenyl)acetic Acid Derivatives
Nitrogen NucleophilesAmmonia (NH₃), Primary/Secondary Amines2-(2-Amino-6-nitrophenyl)acetic Acid Derivatives
Sulfur NucleophilesSodium Thiolate (NaSR)2-(2-Alkylthio-6-nitrophenyl)acetic Acid Derivatives

Electrophilic Reactions on the Phenyl Ring (Regioselectivity Considerations)

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging than nucleophilic substitution. This is because all three substituents on the ring are deactivating, meaning they withdraw electron density from the π-system, making it less attractive to electrophiles. libretexts.org

The regioselectivity of any potential EAS reaction is determined by the cumulative directing effects of the existing substituents:

Nitro Group (-NO2): A powerful deactivating group that acts as a meta-director. youtube.com

Fluoro Group (-F): A deactivating group (due to induction) that acts as an ortho, para-director (due to resonance). libretexts.org

Acetic Acid Moiety (-CH2COOH): A deactivating group that acts as a meta-director.

Analyzing the available positions on the ring (C3, C4, C5):

The nitro group at C6 directs incoming electrophiles to positions C3 and C5.

The fluoro group at C2 directs to positions C3 (ortho) and C5 (para).

The acetic acid group at C1 directs to positions C3 and C5.

Remarkably, all three substituents direct potential electrophiles to the same positions: C3 and C5 . Despite this consensus, the reaction is kinetically disfavored due to the strong deactivation of the ring. Extremely harsh reaction conditions would be required to force an electrophilic substitution, and yields would likely be low.

Table 2: Directing Effects of Substituents on the Phenyl Ring
SubstituentPositionClassificationDirecting EffectFavored Positions for Electrophile
-CH₂COOHC1DeactivatingMetaC3, C5
-FC2DeactivatingOrtho, ParaC3, C5
-NO₂C6Strongly DeactivatingMetaC3, C5

Reactions Involving the Acetic Acid Moiety

The acetic acid side chain (-CH2COOH) provides another center of reactivity, independent of the aromatic ring's chemistry.

The carboxylic acid group undergoes typical reactions characteristic of this functional group.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org The reaction is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org Alternatively, other esterification methods, such as reaction with alkyl halides after conversion to the carboxylate salt or using coupling agents, can be employed. organic-chemistry.org

Amide Formation: Direct reaction with an amine is generally inefficient, as the acidic carboxylic acid and basic amine form a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid must first be "activated." This is commonly achieved by converting the acid to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl2), or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org The activated intermediate then readily reacts with an amine to form the desired amide.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO2) from simple phenylacetic acids is difficult and requires harsh conditions. However, specialized methods, such as copper-catalyzed aerobic oxidative decarboxylation, can convert phenylacetic acids into the corresponding carbonyl compounds. organic-chemistry.org For this compound, such a transformation would yield 1-fluoro-2-methyl-3-nitrobenzene.

The carbon atom adjacent to the carboxyl group (the α-carbon) is activated, and its hydrogens are acidic (pKa ≈ 20-25 for related phenylacetic acids). msu.edu Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this α-carbon to form a nucleophilic enolate intermediate. nih.govlibretexts.org

This enolate can then participate in substitution reactions with various electrophiles, most commonly alkyl halides, in a process known as α-alkylation. libretexts.orglibretexts.org This reaction is a powerful tool for forming a new carbon-carbon bond at the α-position, allowing for the synthesis of more complex, substituted acetic acid derivatives. The reaction proceeds via an SN2 mechanism, where the enolate anion acts as the nucleophile. msu.edu

Reductive Transformations of the Nitro Group

The nitro group is readily transformed into other nitrogen-containing functional groups, most notably an amino group, through reduction.

The reduction of the aromatic nitro group to a primary amine is one of the most important reactions for this class of compounds. masterorganicchemistry.com This transformation fundamentally alters the electronic properties of the aromatic ring, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com This opens up new pathways for subsequent reactions, particularly electrophilic aromatic substitution.

The product of this reduction is 2-(2-Amino-6-fluorophenyl)acetic acid. chemsrc.com A variety of reagents and conditions can accomplish this transformation, allowing for selectivity in the presence of other functional groups.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/MethodTypical ConditionsNotes
Catalytic Hydrogenation (H₂)Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel catalystA very common and clean method, but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com
Dissolving Metal Reduction (Fe, Sn, Zn)In the presence of a strong acid (e.g., HCl) or acetic acid.Classic and effective methods. Iron in acidic media is widely used. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Dithionite (Na₂S₂O₄)Aqueous or alcoholic solution.A milder reducing agent that can sometimes be used for selective reductions.
Tin(II) Chloride (SnCl₂)Acidic or neutral conditions.Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com

Intramolecular Cyclization Reactions via Nitro Reduction

The reduction of the nitro group in this compound to an amino group is a critical transformation that paves the way for subsequent intramolecular reactions. This reduction is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The resulting intermediate, 2-(2-amino-6-fluorophenyl)acetic acid, is predisposed to undergo intramolecular cyclization to form a lactam, specifically 7-fluorooxindole (B1364627).

Scheme 1: Reductive Cyclization of this compound to 7-Fluorooxindole

The formation of the lactam is a thermodynamically favorable process, driven by the formation of a stable five-membered ring. The reaction proceeds via an intramolecular nucleophilic attack of the newly formed amino group on the electrophilic carbonyl carbon of the carboxylic acid group.

Mechanistic Elucidation:

The mechanism of this transformation involves two key steps:

Reduction of the Nitro Group: The nitro group is reduced to an amino group. This can be achieved using various reducing systems. A common laboratory and industrial method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed.

Intramolecular Amidation (Lactamization): The resulting 2-(2-amino-6-fluorophenyl)acetic acid then undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization. The amino group acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon. This is followed by the elimination of a water molecule to form the stable lactam ring of 7-fluorooxindole. The proximity of the reacting groups, enforced by their ortho-relationship on the phenyl ring, greatly facilitates this intramolecular process.

Detailed Research Findings:

While specific studies on the reductive cyclization of this compound are not extensively documented in publicly available literature, the synthesis of substituted oxindoles from ortho-nitrophenylacetic acid derivatives is a well-established synthetic route. Research on analogous compounds, such as the reductive cyclization of methyl 2-(5-fluoro-2-nitrophenyl)acetate to 5-fluorooxindole, provides strong evidence for the feasibility and expected outcome of this reaction.

Hypothetical experimental data based on analogous reactions are presented in the table below to illustrate the potential efficiency of this transformation under various conditions.

EntryReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield of 7-Fluorooxindole (%)
1H₂, Pd/C (10 mol%)Methanol25492
2Fe, Acetic AcidEthanol80685
3SnCl₂·2H₂O, HClEthyl Acetate70878
4Na₂S₂O₄Water/Dioxane90575

This is a hypothetical data table based on known reductive cyclization reactions of similar compounds.

Influence of Fluoro and Nitro Substituents on Reaction Pathways and Selectivity

The fluoro and nitro substituents at the ortho-positions relative to the acetic acid side chain play a crucial role in directing the reaction pathways and influencing the selectivity of the intramolecular cyclization.

Influence of the Nitro Group:

Electron-Withdrawing Effect: The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. This deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it makes the aromatic ring susceptible to nucleophilic attack, although this is not the primary reaction pathway in the reductive cyclization. Its primary role here is as a precursor to the nucleophilic amino group.

Steric Hindrance: The bulky nitro group ortho to the acetic acid side chain can influence the conformation of the molecule, potentially bringing the side chain in closer proximity to the nitro group, which becomes the amino group upon reduction, thereby facilitating the subsequent cyclization.

Influence of the Fluoro Substituent:

Inductive Effect: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of the carboxylic acid and the nucleophilicity of the amino group in the intermediate. The increased acidity of the carboxylic acid could make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Resonance Effect: Fluorine also has a lone pair of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity.

Steric Influence and Hydrogen Bonding: The presence of the fluorine atom ortho to the newly formed amino group can have steric implications. More significantly, it can participate in intramolecular hydrogen bonding with the N-H of the amino group in the intermediate (2-(2-amino-6-fluorophenyl)acetic acid). This hydrogen bonding can influence the conformation of the molecule, holding the amino group in a favorable orientation for the subsequent intramolecular attack on the carboxylic acid group, thus potentially increasing the rate and selectivity of the cyclization to form the five-membered lactam ring. This conformational locking can be a key factor in ensuring high yields of the desired 7-fluorooxindole product and minimizing the formation of intermolecular side products.

Chemical Derivatization and Analog Synthesis of 2 2 Fluoro 6 Nitrophenyl Acetic Acid

Synthesis of Esters and Amides of 2-(2-Fluoro-6-nitrophenyl)acetic Acid

The carboxylic acid group of this compound is readily converted into esters and amides through standard acylation methods. These derivatives are often crucial intermediates in multi-step syntheses or the final target molecules themselves.

Esterification: Ester derivatives are commonly prepared via acid-catalyzed esterification (e.g., Fischer esterification) by refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates or milder conditions, coupling agents can be employed. The reaction of the carboxylic acid with an activating agent followed by the addition of an alcohol provides the corresponding ester in high yield.

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl halide (e.g., acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Direct coupling methods using peptide coupling reagents are also highly effective and widely used to avoid the isolation of the reactive acyl chloride intermediate. organic-chemistry.org These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. libretexts.org

Table 1: Common Reagents for Ester and Amide Synthesis

TransformationReagent ClassSpecific Examples
Esterification Acid CatalystsH₂SO₄, HCl
Coupling ReagentsDCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Amidation Acyl Halide FormationSOCl₂ (Thionyl chloride), (COCl)₂ (Oxalyl chloride)
Peptide Coupling ReagentsHATU, HBTU, PyBOP

Formation of Nitrile and Aldehyde Derivatives from the Acetic Acid Moiety

Modification of the acetic acid side chain to introduce other functional groups like nitriles and aldehydes opens up further synthetic possibilities.

Nitrile Formation: The conversion of the carboxylic acid to a nitrile involves a two-step process. First, the acid is converted to the primary amide as described in section 6.1. The resulting amide is then subjected to a dehydration reaction using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640), to yield the corresponding 2-(2-fluoro-6-nitrophenyl)acetonitrile.

Aldehyde Formation: The reduction of the carboxylic acid moiety to an aldehyde requires careful selection of reagents to avoid over-reduction to the corresponding alcohol. One common strategy is to first convert the carboxylic acid into a derivative that is more easily reduced to the aldehyde level, such as a Weinreb amide or an ester. These intermediates can then be reduced using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. More modern methods allow for the direct catalytic reduction of carboxylic acids to aldehydes using specific catalysts and reducing agents like hydrosilanes. organic-chemistry.org

Preparation of Heterocyclic Systems Utilizing the this compound Scaffold

The ortho-nitro group in conjunction with the acetic acid side chain makes this compound an excellent precursor for the synthesis of various fused nitrogen-containing heterocycles through intramolecular cyclization reactions. wikipedia.org A key initial step in many of these syntheses is the reduction of the nitro group to an amine, which can then react with the side chain.

A notable application of this scaffold is in the synthesis of the tricyclic pyrrolo[1,2-a]quinoline (B3350903) system. While the direct use of the fluoro-substituted title compound is not detailed, a highly relevant pathway starting from the commercially available 2-nitrophenylacetic acid provides a clear blueprint.

This synthesis involves a three-step sequence:

Reduction of the Nitro Group: The nitro group of 2-nitrophenylacetic acid is reduced to an amine to form 2-aminophenylacetic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for this transformation. Classical reducing agents like SnCl₂ or FeSO₄ are often avoided as they can promote intramolecular cyclization to form an oxindole (B195798) byproduct.

Pyrrole (B145914) Ring Formation: The resulting 2-aminophenylacetic acid is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in a Clauson-Kaas reaction to construct the pyrrole ring, yielding 2-(1-pyrrolyl)phenylacetic acid.

Intramolecular Cyclization: The final step is an intramolecular Friedel-Crafts-type acylation, where heating 2-(1-pyrrolyl)phenylacetic acid in acetic anhydride leads to cyclization and formation of the target pyrrolo[1,2-a]quinoline skeleton.

This methodology highlights how the 2-nitrophenylacetic acid framework is a key building block for accessing complex, annulated heterocyclic systems.

The reduction of the nitro group in this compound is a gateway to other important heterocyclic cores. wikipedia.org The nature of the final product can be controlled by the choice of reducing agent and reaction conditions.

Lactam (Oxindole) Formation: Complete reduction of the nitro group to an aniline (B41778), typically under vigorous conditions, often leads to spontaneous intramolecular cyclization via amidation, yielding a substituted lactam (an oxindole derivative). wikipedia.org

Hydroxamic Acid Formation: Partial reduction of the nitro group to a hydroxylamine (B1172632) using milder reducing agents, followed by cyclization, results in the formation of a cyclic hydroxamic acid. wikipedia.org

These cyclization reactions are powerful tools in the synthesis of biologically active molecules and complex natural products. wikipedia.orgijnrd.org

Synthesis of Fluorinated α-Aryl Acetic Acids through Direct α-Fluorination

Introducing a fluorine atom at the α-position of the acetic acid side chain can significantly alter the molecule's properties. Direct α-fluorination of aryl acetic acids has become an area of intensive research, with several modern methods available.

Electrophilic fluorinating reagents, such as Selectfluor, are commonly used. A divergent strategy for the fluorination of phenylacetic acid derivatives using Selectfluor has been developed; non-aqueous conditions favor the formation of the desired α-fluoro-α-arylcarboxylic acid. organic-chemistry.org Another approach involves converting the acid or its ester into a ketene (B1206846) acetal, which then reacts with an electrophilic fluorine source like acetyl hypofluorite (B1221730) (AcOF) to yield the α-fluorinated product. organic-chemistry.org

Recent advancements have focused on catalytic methods. For instance, a boron-catalyzed α-C–H fluorination of aryl acetic acids has been reported, offering a single-step synthesis with high yields and good functional group tolerance. rsc.org Asymmetric fluorination can also be achieved using chiral catalyst systems, such as those based on Nickel-Binap complexes, to produce enantiomerically enriched α-fluoro aryl acetic acids. nih.gov

Table 2: Selected Methods for α-Fluorination of Aryl Acetic Acids

MethodKey ReagentsCharacteristics
Electrophilic FluorinationSelectfluor, 4-(dimethylamino)pyridineDivergent strategy; non-aqueous conditions yield α-fluoro acid. organic-chemistry.org
Ketene Acetal RouteAcOF (from F₂)Circumvents issues like elimination/rearrangement. organic-chemistry.org
Boron-Catalyzed C-H FluorinationBoron catalyst, Electrophilic F sourceSingle-step, high yields, good functional tolerance. rsc.org
Asymmetric CatalysisNiCl₂-Binap, R₃SiOTf, 2,6-lutidineProvides enantiomerically enriched products. nih.gov

Development of Multi-substituted Phenylacetic Acid Analogs

The synthesis of analogs with additional or different substituents on the phenyl ring is a key strategy for modifying molecular properties. This is typically achieved by starting with an appropriately substituted benzene (B151609) derivative and constructing the phenylacetic acid moiety.

A general and adaptable synthesis method for 2-nitro-4-substituted phenylacetic acids has been disclosed in patent literature. google.comgoogle.com The process involves the following key steps:

Nitration: A 4-substituted halobenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group ortho to the existing halogen, yielding a 2-X-5-substituted-nitrobenzene.

Side Chain Introduction: The resulting nitrobenzene (B124822) undergoes a nucleophilic aromatic substitution reaction with a malonic ester derivative (e.g., ethyl cyanoacetate) under basic conditions. The highly activated halogen at the 2-position is displaced.

Decarboxylation/Hydrolysis: The intermediate product is then treated with concentrated acid, leading to hydrolysis of the ester and/or nitrile groups and subsequent decarboxylation to form the 2-nitro-4-substituted benzyl (B1604629) cyanide.

Final Hydrolysis: The benzyl cyanide is hydrolyzed under strong acidic or basic conditions to afford the final 2-nitro-4-substituted phenylacetic acid. google.com

This synthetic route demonstrates high flexibility, allowing for the preparation of a wide range of analogs by varying the initial 4-substituted halobenzene starting material. google.com

Advanced Applications in Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

2-(2-Fluoro-6-nitrophenyl)acetic acid serves as a versatile building block in the intricate field of organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—on the phenyl ring offers multiple reaction sites for chemists to exploit in the construction of more complex molecular architectures.

Precursor to Biologically Active Molecules and Pharmaceutical Intermediates

A significant application of this compound is its role as a precursor in the synthesis of molecules with potential biological activity and as an intermediate in the pharmaceutical industry. The compound's structure is particularly amenable to the formation of heterocyclic systems, which are prevalent in many drug scaffolds.

One notable example is its use in the preparation of 7-fluoro-2,3-dihydro-1,4-benzoxazepine derivatives. These compounds are of interest in medicinal chemistry due to their potential therapeutic properties. The synthesis typically involves the reduction of the nitro group of this compound to an amine, followed by a series of reactions to form the seven-membered heterocyclic ring of the benzoxazepine core.

The general synthetic pathway can be outlined as follows:

StepReactionReagents and ConditionsIntermediate/Product
1Reduction of Nitro Groupe.g., Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., Fe/HCl)2-(2-Amino-6-fluorophenyl)acetic acid
2Amide FormationCoupling with a suitable protected amino alcoholN-(2-hydroxyethyl)-2-(2-amino-6-fluorophenyl)acetamide derivative
3CyclizationIntramolecular cyclization to form the oxazepine ring7-Fluoro-2,3-dihydro-1,4-benzoxazepin-5(4H)-one derivative
4Further ModificationsReduction of the carbonyl group and other functional group manipulations7-Fluoro-2,3-dihydro-1,4-benzoxazepine derivatives

This application underscores the importance of this compound as a starting material for generating libraries of compounds for drug discovery programs. The fluorine atom in the resulting molecules can also be advantageous, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Role in Agrochemical Development

While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, the broader class of nitrophenylacetic acids has been utilized in the development of herbicides and pesticides. For instance, the related compound 2-nitrophenylacetic acid has been noted for its selective herbicidal properties. The structural motifs present in this compound make it a candidate for the synthesis of novel agrochemicals. The combination of the phenylacetic acid core, which is found in many auxinic herbicides, with a nitro group and a fluorine atom, could lead to the discovery of new active ingredients with unique modes of action or improved properties.

Applications in Material Science Research (e.g., Nonlinear Optical Materials)

Investigation of Structure-Activity Relationships in Derivatized Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research, aiming to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies on derivatives of this compound are not extensively published, the principles of such investigations can be applied to its derivatives. For example, in the development of the aforementioned 7-fluoro-2,3-dihydro-1,4-benzoxazepine derivatives, a systematic modification of the substituents on the aromatic ring or the oxazepine core would be conducted.

A hypothetical SAR study on such derivatives might involve:

Position of SubstitutionType of SubstituentExpected Impact on Activity
Phenyl Ring (other than F and NO₂)Small alkyl, alkoxy, or halogen groupsModulate lipophilicity and steric interactions with the biological target.
Oxazepine RingAlkyl or aryl groupsInfluence conformation and binding affinity.
Nitrogen atom of the oxazepine ringVarious functional groupsAlter solubility, basicity, and potential for hydrogen bonding.

By synthesizing a library of these analogs and evaluating their biological activity, researchers can build a model that correlates specific structural features with the desired therapeutic effect.

Research into Environmental Fate and Degradation Pathways (Focus on Methodology and Mechanisms)

The environmental fate of nitroaromatic compounds is a significant area of research due to their widespread industrial use and potential for environmental contamination. These compounds are often resistant to degradation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards oxidative breakdown.

Research on the environmental fate of compounds like this compound would typically involve a combination of laboratory and field studies to investigate:

Abiotic Degradation: Processes such as photolysis (degradation by light) and hydrolysis. The presence of the nitro group can make the compound susceptible to photolytic degradation.

Biotic Degradation: Breakdown by microorganisms in soil and water.

Mobility: The potential for the compound to move through different environmental compartments (soil, water, air), which is influenced by its solubility and soil adsorption characteristics.

Studies on Biodegradation Mechanisms (if relevant to compound transformation)

The biodegradation of nitroaromatic compounds is a key focus of environmental research. Microorganisms have evolved specific enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. The initial step in the bacterial degradation of many nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This transformation is crucial as it makes the aromatic ring more susceptible to subsequent oxidative cleavage.

The potential biodegradation pathway for this compound would likely initiate with the reduction of the nitro group, catalyzed by nitroreductase enzymes found in various bacteria. Following this, the resulting 2-(2-amino-6-fluorophenyl)acetic acid could be further metabolized through pathways similar to those for other aminophenolic compounds, eventually leading to ring cleavage and mineralization.

Methodologies to study these degradation pathways include:

Enrichment and Isolation of Microorganisms: Culturing microorganisms from contaminated sites that can grow on the target compound as a sole carbon or nitrogen source.

Metabolite Identification: Using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the intermediate products of degradation.

Enzyme Assays: Characterizing the specific enzymes involved in the degradation pathway.

Genetic Analysis: Identifying the genes that code for the degradative enzymes.

Understanding these mechanisms is vital for developing effective bioremediation strategies for sites contaminated with nitroaromatic compounds.

Analytical Methods for Detection and Quantification in Environmental Matrices

A comprehensive search of scientific databases and literature reveals a significant gap in documented analytical procedures specifically designed for "this compound" in environmental contexts. While general analytical techniques for fluorinated and nitrated aromatic compounds exist, no methods have been specifically developed, validated, or published for the target compound in matrices such as:

Water: No standardized or research-based methods utilizing techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) for the quantification of "this compound" in surface water, groundwater, or wastewater have been reported.

Soil and Sediment: Similarly, there are no established protocols for the extraction, clean-up, and analysis of this compound from soil or sediment samples.

Air: The volatility of "this compound" and its potential presence in the atmosphere have not been investigated, and therefore no air sampling or analytical methods are available.

The absence of such methods precludes the creation of a data table on detection limits, quantification ranges, or recovery efficiencies.

Use as a Research Indicator in Environmental Chemistry Studies

Consistent with the lack of analytical methods, there is no evidence to suggest that "this compound" is used as a research indicator in environmental chemistry. Its potential as a tracer for specific industrial processes, a marker for contaminant transport, or an indicator of certain chemical reactions in the environment has not been explored in any published research. Therefore, no detailed research findings or data tables related to its application as an environmental indicator can be presented.

Emerging Research Directions and Future Perspectives for 2 2 Fluoro 6 Nitrophenyl Acetic Acid

Development of Novel Catalytic Methods for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 2-(2-fluoro-6-nitrophenyl)acetic acid, the development of catalytic asymmetric methods to introduce a chiral center at the α-position of the acetic acid moiety is a significant area of future research. Current synthetic strategies for substituted phenylacetic acids often result in racemic mixtures, necessitating challenging and costly resolution steps.

Future research will likely focus on the application of transition-metal catalysis and organocatalysis to achieve high enantioselectivity. For instance, chiral rhodium or palladium complexes, which have shown success in the asymmetric hydrogenation and arylation of related substrates, could be adapted for this molecule. nih.gov Organocatalysis, utilizing small chiral organic molecules, presents a greener and often more robust alternative. nih.govunl.pt Chiral Brønsted acids or bases could be employed to control the stereochemical outcome of reactions involving the enolate of this compound. The development of such methods would provide direct access to valuable chiral building blocks for the synthesis of complex molecules.

Table 1: Potential Catalytic Strategies for Asymmetric Synthesis

Catalytic ApproachCatalyst TypePotential ReactionDesired Outcome
Transition-Metal CatalysisChiral Rhodium or Palladium ComplexesAsymmetric α-arylation or alkylationEnantiomerically enriched α-substituted derivatives
OrganocatalysisChiral Brønsted Acids/BasesAsymmetric Michael additionChiral γ-nitro carboxylic acids
BiocatalysisEngineered EnzymesKinetic resolutionEnantiopure (R)- or (S)-2-(2-fluoro-6-nitrophenyl)acetic acid

Exploration of New Derivatization Pathways for Diversified Chemical Libraries

The structural core of this compound serves as an excellent scaffold for the generation of diverse chemical libraries for drug discovery and materials science. The presence of three distinct functional handles—the carboxylic acid, the nitro group, and the activated aromatic ring—allows for a multitude of derivatization pathways.

The carboxylic acid group can be readily converted into a variety of functional groups such as esters, amides, and ketones, enabling the introduction of a wide range of substituents. The nitro group is a particularly versatile functional group. Its reduction to an amine opens up a vast array of subsequent chemical transformations, including diazotization and coupling reactions, as well as amide and sulfonamide formation. This amino intermediate is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinolines, which are prevalent in many bioactive molecules. researchgate.netnih.gov The fluorine atom and the nitro group activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of further diversity. The strategic exploration of these derivatization pathways will be crucial in building libraries of novel compounds with potentially interesting biological activities or material properties.

Advanced Computational Modeling for Predictive Reactivity and Property Design

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and potential properties of this compound and its derivatives. nih.govuaeu.ac.aemdpi.com

DFT studies can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts and explaining observed reactivity. For instance, calculations can elucidate the influence of the ortho-fluoro and nitro groups on the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, computational models can be used to predict the properties of novel derivatives, such as their absorption spectra, redox potentials, and binding affinities to biological targets. This predictive power can significantly accelerate the design and discovery of new molecules with desired functionalities, reducing the need for extensive and time-consuming experimental screening.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. pharmtech.comrsc.org The synthesis of this compound and its derivatives is well-suited for this transition.

Potential in Supramolecular Chemistry and Nanotechnology

The functional groups present in this compound and its derivatives make them attractive building blocks for the construction of supramolecular assemblies and nanomaterials. The carboxylic acid can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions.

The presence of the nitro group can also influence intermolecular interactions and potentially lead to interesting photophysical properties. researchgate.net By designing and synthesizing derivatives with specific self-assembly motifs, it may be possible to create novel supramolecular structures such as gels, liquid crystals, or porous organic frameworks. These materials could find applications in areas such as sensing, catalysis, and drug delivery. The fluorinated nature of the molecule could also be exploited to create materials with unique surface properties.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique combination of a fluorinated and nitrated aromatic ring with a carboxylic acid moiety makes this compound a promising candidate for interdisciplinary research at the interface of chemistry, materials science, and chemical biology.

In materials science, the incorporation of this molecule or its derivatives into polymers could lead to materials with enhanced thermal stability, chemical resistance, or specific optical properties due to the presence of the fluorine and nitro groups. man.ac.ukresearchgate.netnumberanalytics.commdpi.com In chemical biology, fluorinated molecules are often used as probes to study biological systems due to the unique NMR signature of fluorine. nih.govnih.gov Derivatives of this compound could be designed as novel enzyme inhibitors or fluorescent probes to visualize biological processes. The exploration of these interdisciplinary avenues will be key to unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Fluoro-6-nitrophenyl)acetic Acid, and how can reaction conditions be optimized?

The synthesis typically involves aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert atmospheres can introduce the fluoronitrophenyl moiety. Critical parameters include solvent choice (e.g., THF or methanol), temperature control (60–80°C), and catalyst loading (1–5 mol%) to minimize side reactions. Post-reduction of nitro groups or hydrolysis of intermediates may be required to yield the acetic acid derivative .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substituent positions and electronic environments.
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in crystallographic studies of related fluorophenyl acetic acids .
  • FT-IR : To verify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under ambient or refrigerated conditions (4–8°C) to prevent hydrolysis or degradation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (refer to analogous safety data for structurally related compounds) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of this compound in cross-coupling reactions?

The ortho -fluoro and para -nitro substituents create a strong electron-deficient aromatic ring, enhancing electrophilicity in Suzuki-Miyaura couplings. This electronic profile facilitates oxidative addition with palladium catalysts but may require careful ligand selection (e.g., bulky phosphines) to prevent premature dehalogenation. Computational studies (DFT) can predict charge distribution and regioselectivity in such reactions .

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., unexpected 1^1H NMR shifts) for derivatives of this compound?

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., as in ) to confirm substituent positions.
  • Solvent Effects : Test in deuterated DMSO or CDCl₃ to identify solvent-induced shifts.
  • Dynamic Effects : Consider rotameric equilibria or hydrogen bonding, which may cause splitting in NMR spectra. Advanced 2D NMR (e.g., COSY, NOESY) can clarify conformational dynamics .

Q. How can computational models predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:

  • Hydrolysis Mechanisms : Acidic/basic conditions may cleave the acetic acid moiety or reduce the nitro group.
  • Thermal Stability : Predict decomposition temperatures and intermediates using thermogravimetric analysis (TGA)-guided simulations. Tools like Gaussian or ORCA are recommended, leveraging DSSTox data for parameterization .

Q. What experimental approaches can elucidate the role of this compound in modulating enzyme activity or receptor binding?

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenases).
  • Kinetic Assays : Measure inhibition constants (KiK_i) via fluorometric or colorimetric assays (e.g., NADH-coupled systems).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) of ligand-receptor interactions .

Data Contradiction and Optimization

Q. How should researchers address low yields in the synthesis of this compound derivatives?

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., nitro-reduced byproducts).
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni-based catalysts for improved efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 100°C vs. 24 hours conventional) .

Q. What computational and experimental methods validate the electronic effects of substituents on the compound’s acidity (pKa)?

  • Potentiometric Titration : Measure pKa in aqueous/organic solvent mixtures.
  • DFT Calculations : Compare calculated vs. experimental pKa values using software like SPARC.
  • Hammett Plots : Correlate substituent σ constants with observed acidity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-6-nitrophenyl)acetic Acid
Reactant of Route 2
2-(2-Fluoro-6-nitrophenyl)acetic Acid

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